N-(2-(6-氧代-1,6-二氢哒嗪-3-基)苯基)嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

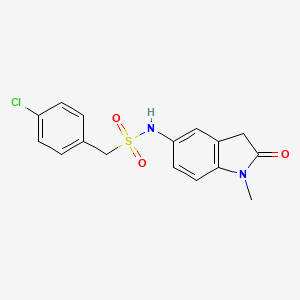

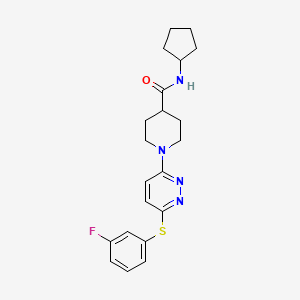

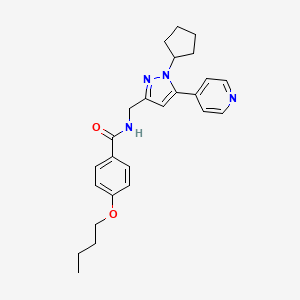

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide is a heterocyclic compound that features both pyridazine and pyrimidine rings

科学研究应用

- ODC 作为 XO 抑制剂 (XOI): 近期研究已将 ODC 鉴定为一种新型 XO 抑制剂,具有显著活性 . 它有效抑制 XO,而 XO 在痛风和其他相关疾病中发挥作用。

- 主要发现: 计算机建模(3D-QSAR、分子对接和药效团分析)揭示了 ODC-XO 相互作用的见解。 关键残基(例如 Glu802、Arg880、Asn768)促成了其活性 .

- 设计与评估: 合成并测试了新型 6-氧代-1,6-二氢嘧啶-2,5-二甲酰胺衍生物的 MMP 抑制活性。 它们对 MMP 13 显示出强效活性 .

黄嘌呤氧化酶抑制

抗分枝杆菌活性

基质金属蛋白酶 (MMP) 抑制

固体形式和药物递送

总之,N-(2-(6-氧代-1,6-二氢哒嗪-3-基)苯基)嘧啶-2-甲酰胺 (ODC) 在从痛风治疗到抗分枝杆菌治疗等多个领域都具有潜力。研究人员正在继续探索其多方面的应用,使其成为未来研究中令人兴奋的化合物。 🌟

作用机制

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .

Mode of Action

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide acts as an agonist at the THR-β . This means it binds to the receptor and activates it, leading to a series of biochemical reactions that result in the regulation of lipid levels .

Biochemical Pathways

Upon activation of the THR-β, the compound triggers a series of biochemical reactions that lead to the regulation of lipid levels

Pharmacokinetics

It has been reported that the compound exhibits an excellent safety profile and is efficacious in preclinical models .

Result of Action

The activation of the THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide leads to a decrease in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) levels . This results in the regulation of lipid levels, which can be beneficial in the treatment of dyslipidemia .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide typically involves the condensation of a pyridazine derivative with a pyrimidine carboxamide. One common method involves the reaction of 2-aminopyrimidine with 3-(2-bromoacetyl)pyridazine under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

化学反应分析

Types of Reactions: N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phen

属性

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c21-13-7-6-12(19-20-13)10-4-1-2-5-11(10)18-15(22)14-16-8-3-9-17-14/h1-9H,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHOYZXXZMVOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B2494601.png)